DL-Tryptophan ethyl ester hydrochloride
Overview
Description
DL-Tryptophan ethyl ester hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 . It is a solid substance with a molecular weight of 268.74 g/mol . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a tryptophan molecule attached to an ethyl ester group . The InChI string for this compound is InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H
. The canonical SMILES string is CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
.
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is soluble in water, with almost transparency .
Scientific Research Applications
Crystal and Molecular Structure Analysis
DL-Tryptophan ethyl ester hydrochloride has been studied for its crystal and molecular structure. It exhibits triclinic crystal structure and forms hydrogen bonds that sandwich the molecules into a double-layered system, highlighting its complex molecular arrangement (Vijayalakshmi & Srinivasan, 1975).
Bypassing Gastrointestinal Transport Defects
This compound has been used effectively in cases like Hartnup disease, where it helped bypass defective gastrointestinal neutral amino acid transport, suggesting its potential in addressing specific metabolic disorders (Jonas & Butler, 1989).
Enzyme Reaction Studies
Research into the acylation of alpha-chymotrypsin by oxygen and sulfur esters, including DL-tryptophan ethyl ester, has provided insights into enzyme mechanisms and the formation of tetrahedral intermediates in enzymatic reactions (Hiroara, Bender & Stark, 1974).
Vascular Effects and Mechanisms
This compound has been studied for its effects on blood pressure and mesenteric arteries, demonstrating its role in vascular biology and potential implications in cardiovascular research (Jadhav et al., 2012).
NK1 Receptor Antagonist Activity
This compound has been identified as a part of research into antagonists for the substance P (NK1) receptor, contributing to the development of novel compounds for therapeutic applications (Macleod et al., 1994).
Pancreatic Imaging Applications
Studies have shown the potential of this compound for clinical pancreatic imaging, suggesting its use in diagnostic medical imaging (Washburn et al., 1979).
Tryptophan Synthase Inactivation Study
This compound has been involved in studies comparing tryptophan synthase inactivating enzymes with proteinases, contributing to our understanding of enzymatic activity and proteinase function (Saheki & Holzer, 1974).
Mechanism of Action
Target of Action
DL-Tryptophan ethyl ester hydrochloride primarily targets voltage-operated calcium channels in smooth muscle . These channels play a crucial role in the contraction of smooth muscles, which is essential for various physiological processes.
Mode of Action
The compound interacts with its targets by inhibiting the voltage-operated calcium channels . This inhibition results in the dilation of small mesenteric arteries , which can lead to a decrease in blood pressure.
Biochemical Pathways
This compound affects the tryptophan metabolism pathway . Tryptophan is an essential amino acid that undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms .
Pharmacokinetics
It’s known that the compound is solid at room temperature , suggesting that it may be administered orally or intravenously
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of spontaneous hydrolysis of tryptophan ethyl ester varies within a wide range of pH (4.6-10.3) This suggests that the compound’s action may be affected by the pH of its environment
Future Directions
Biochemical Analysis
Biochemical Properties
DL-Tryptophan ethyl ester hydrochloride participates in biochemical reactions, particularly those involving the metabolism of the amino acid tryptophan . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the effect of insulin on striatal 5-hydroxytryptamine and tryptamine in streptozotocin-diabetic and in normal rats .
Cellular Effects
This compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study the effect of insulin on striatal 5-hydroxytryptamine and tryptamine in streptozotocin-diabetic and in normal rats .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in the metabolic pathways of the amino acid tryptophan . This includes interactions with enzymes or cofactors involved in these pathways, as well as any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESYCVVSLYSXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6519-67-1, 2899-28-7 | |
Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tryptophan ethyl ester hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Tryptophan ethyl ester hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of DL-Tryptophan ethyl ester hydrochloride?
A1: this compound crystallizes in the triclinic system, belonging to the space group P1. [] Its unit cell dimensions are a=15.85 Å, b=8.73 Å, c=5.35 Å, with angles α=82.73°, β=88.51°, and γ=106.33°. [] The crystal structure reveals a double-layered arrangement of molecules linked by N-H···Cl hydrogen bonds around the center of symmetry. [] The indole ring plane within the molecule is oriented at an angle of 61.5° with respect to the carboxylate plane. []
Q2: Has this compound been used to synthesize novel antibiotics?
A2: Yes, research has explored the use of this compound as a substrate for enzymatic synthesis of novel β-lactam antibiotics. [] Specifically, it was reacted with 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA) in the presence of an ampicillin-synthesizing enzyme from Gluconobacter oxydans BCRC 10383. [] This reaction yielded novel compounds provisionally named TME-6-APA, TEE-6-APA, TME-7-ADCA, and TEE-7-ADCA. [] These compounds were then tested for their antibiotic activity against multi-drug resistant Pseudomonas aeruginosa BCRC 11864. []
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